molecular formula C8H5FN2OS B8495614 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol

4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol

Cat. No.: B8495614
M. Wt: 196.20 g/mol
InChI Key: XBMMWSBHTDLSLS-UHFFFAOYSA-N
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Description

4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 4 and a thiazol-2-yl group at position 4.

Properties

Molecular Formula

C8H5FN2OS

Molecular Weight

196.20 g/mol

IUPAC Name

4-fluoro-6-(1,3-thiazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C8H5FN2OS/c9-5-3-6(11-7(12)4-5)8-10-1-2-13-8/h1-4H,(H,11,12)

InChI Key

XBMMWSBHTDLSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CC(=CC(=O)N2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: PDE5 Inhibitors

Compound Key Structural Features Inhibition Efficacy Reference
Sildenafil Pyrazolopyrimidinone, sulfonamide 100% inhibition
Compound 5 () Thiazol-2-yl, ketone 100% inhibition
4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol Fluoropyridine, thiazol-2-yl Hypothetical N/A

Anticancer Agents

Thiazol-2-yl derivatives, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (), inhibited lung (NCI-H522) and kidney (UO-31) cancer cell growth by up to 40%. Similarly, 4-benzo[d]thiazol-2-yl urea derivatives () showed cytotoxicity against MCF-7 breast cancer cells. The fluorine in 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol could enhance cellular uptake or target binding (e.g., CDK2 or AChE) via electronic effects, though its specific antiproliferative activity remains unverified .

Table 2: Anticancer Compounds

Compound Target Cell Line Growth Inhibition Reference
5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid NCI-H522 (lung) 40%
Urea derivative 6a () MCF-7 (breast) High activity
4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol N/A Hypothetical N/A

TRPV1 Antagonists

highlights a TRPV1 antagonist (IC50 = 32 nM) combining a 4-fluoro-6-(dihydroxypropyl)pyridine with a benzothiazol-2-carboxamide. The fluorine and thiazole groups are critical for receptor affinity. 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol shares structural motifs that may support similar TRPV1 interactions, though its hydroxyl group could alter binding kinetics .

Table 3: TRPV1 Antagonists

Compound Key Features IC50 Reference
Compound 69 () Benzothiazol-2-carboxamide, fluoropyridine 32 nM
4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol Fluoropyridine, thiazol-2-yl N/A N/A

Fungicidal Agents

Thiazol-2-yl derivatives in , such as 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one, are patented as crop-protection fungicides. The fluoropyridine moiety in 4-Fluoro-6-(thiazol-2-yl)pyridin-2-ol may enhance stability or bioactivity in agricultural applications, though fungicidal efficacy requires validation .

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